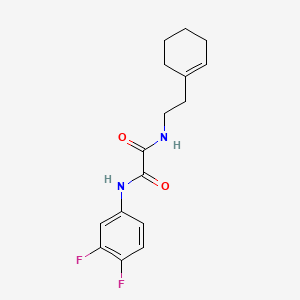
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzyl group and a furan ring attached to an ethanol moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of piperazine with 3,5-dimethoxybenzyl chloride under basic conditions to form the substituted piperazine. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(3,4-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- 2-(4-(3,5-Dimethoxyphenyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
Uniqueness
The unique structural features of 2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, such as the specific substitution pattern on the benzyl ring and the presence of both piperazine and furan moieties, distinguish it from similar compounds
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2ClH/c1-23-16-10-15(11-17(12-16)24-2)13-20-5-7-21(8-6-20)14-18(22)19-4-3-9-25-19;;/h3-4,9-12,18,22H,5-8,13-14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHCFZVFQJOIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3=CC=CO3)O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)

![5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2354479.png)
![(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
![2-Methyl-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)
![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)
![Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)
